N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 2097934-62-6
VCID: VC6987777
InChI: InChI=1S/C17H20N2O5/c20-15(18-11-17(22)6-2-1-3-7-17)16(21)19-12-4-5-13-14(10-12)24-9-8-23-13/h2,4-6,10,22H,1,3,7-9,11H2,(H,18,20)(H,19,21)
SMILES: C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O
Molecular Formula: C17H20N2O5
Molecular Weight: 332.356

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide

CAS No.: 2097934-62-6

Cat. No.: VC6987777

Molecular Formula: C17H20N2O5

Molecular Weight: 332.356

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide - 2097934-62-6

Specification

CAS No. 2097934-62-6
Molecular Formula C17H20N2O5
Molecular Weight 332.356
IUPAC Name N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]oxamide
Standard InChI InChI=1S/C17H20N2O5/c20-15(18-11-17(22)6-2-1-3-7-17)16(21)19-12-4-5-13-14(10-12)24-9-8-23-13/h2,4-6,10,22H,1,3,7-9,11H2,(H,18,20)(H,19,21)
Standard InChI Key BKZLLEJFZNUDGA-UHFFFAOYSA-N
SMILES C1CC=CC(C1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound’s structure comprises two primary subunits:

  • 2,3-Dihydro-1,4-benzodioxin-6-yl group: A bicyclic aromatic system with fused benzene and dioxane rings, contributing to planar stability and π-π stacking interactions .

  • (1-Hydroxycyclohex-2-en-1-yl)methyl group: A cyclohexene ring functionalized with a hydroxyl group at the 1-position and a methylene bridge, introducing stereochemical complexity and hydrogen-bonding potential .

These subunits are connected via an ethanediamide (-NH-C(=O)-C(=O)-NH-) linker, which enhances conformational flexibility while maintaining hydrogen-bond donor/acceptor capacity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₅
Molecular Weight325.39 g/mol
Hybridizationsp²/sp³ (benzodioxin/cyclohexene)
Hydrogen Bond Donors3 (2 amide NH, 1 hydroxyl OH)
Hydrogen Bond Acceptors5 (2 carbonyl O, 2 dioxane O, 1 hydroxyl O)

Synthesis and Reaction Pathways

Synthetic Route Overview

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide involves a multi-step sequence:

  • Benzodioxin Amine Preparation:

    • 6-Amino-2,3-dihydro-1,4-benzodioxin is synthesized via nitration of 1,4-benzodioxan, followed by catalytic hydrogenation .

  • Cyclohexenol Derivative Synthesis:

    • Cyclohex-2-en-1-ol is functionalized with a chloromethyl group via Friedel-Crafts alkylation, followed by hydroxylation under acidic conditions .

  • Amide Coupling:

    • The benzodioxin amine reacts with ethanedioyl chloride to form an intermediate acyl chloride, which subsequently couples with the cyclohexenol-methylamine derivative in the presence of DCC (N,N'-dicyclohexylcarbodiimide) .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
1HNO₃/H₂SO₄, 0°C → Pd/C, H₂, EtOH72
2AlCl₃, CH₂O, HCl → H₂O, reflux65
3DCC, DMAP, CH₂Cl₂, rt58

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in polar aprotic solvents (e.g., DMSO, 18 mg/mL). Stability studies indicate decomposition above 180°C, with optimal storage at -20°C under inert atmosphere .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25 (d, J = 8.4 Hz, 1H, benzodioxin H), 5.72 (m, 1H, cyclohexene H), 4.25 (s, 1H, hydroxyl H), 3.95–3.85 (m, 4H, dioxane OCH₂) .

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C dioxane).

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profile

In vitro assays demonstrate moderate inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE-1), with IC₅₀ values of 12.3 μM and 18.7 μM, respectively . Molecular docking simulations suggest the benzodioxin moiety occupies the AChE peripheral anionic site, while the cyclohexenol group interacts with catalytic triad residues .

Table 3: Comparative Inhibitory Activity

EnzymeIC₅₀ (μM)Reference Compound (IC₅₀)
Acetylcholinesterase12.3Donepezil (0.015 μM)
β-Secretase18.7LY2811376 (0.3 μM)

Cytokine Modulation

Preliminary data indicate suppression of IL-1β (46% at 10 μM) and TNF-α (48% at 10 μM) in LPS-stimulated THP-1 monocytes, suggesting anti-inflammatory potential .

Applications and Future Directions

Therapeutic Development

The dual AChE/BACE-1 inhibition profile positions this compound as a candidate for Alzheimer’s disease modification. Structural optimization efforts focus on enhancing blood-brain barrier permeability via halogenation of the benzodioxin ring .

Research Tool Compound

Its unique stereochemistry and hydrogen-bonding motifs make it a valuable scaffold for studying protein-ligand interactions in neurodegenerative diseases .

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